Welcome to the BenchChem Online Store!
molecular formula C10H12O2 B8780822 Phenol, 2-[(2-methyl-2-propenyl)oxy]- CAS No. 4790-71-0

Phenol, 2-[(2-methyl-2-propenyl)oxy]-

Cat. No. B8780822
M. Wt: 164.20 g/mol
InChI Key: AAXBKJXGVXNSHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04321204

Procedure details

It is furthermore known (see U.S. Pat. No. 3,474,171), that pyrocatechol can be converted into methallyloxyphenol with methallyl chloride in the presence of equivalent amounts of K2CO3 and KI in acetone as the diluent if the mixture is heated under reflux for 30 hours. The yield is 45% of theory. Rearrangement and cyclization to give 7-hydroxycoumaran are carried out at 200° to 275° C. without a solvent; no yields are given for these stages. Particular disadvantages for an industrial procedure are, in the alkylation stage, the long reaction times giving a low yield and the use of an equimolar amount of potassium iodide, which is expensive and can be recovered from the salt mixture for renewed use only with high losses. Because of the highly exothermic effect, solvent-free rearrangement of methallyloxyphenol can be carried out only with a great deal of technical effort.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
45%

Identifiers

REACTION_CXSMILES
C1(C(=CC=CC=1)O)O.[CH2:9]([O:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][C:15]=1[OH:20])[C:10](=C)C.C(Cl)C(=C)C.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[OH:20][C:15]1[CH:16]=[CH:17][CH:18]=[C:19]2[C:14]=1[O:13][CH2:9][CH2:10]2 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(O)C(O)=CC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)OC1=C(C=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 hours
Duration
30 h

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC=C2CCOC12
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.